Férétoside

Vue d'ensemble

Description

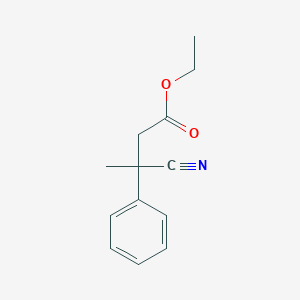

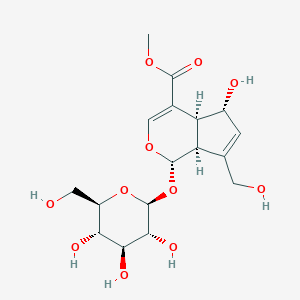

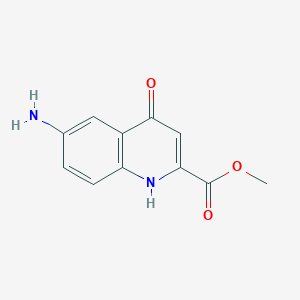

Feretoside is an iridoid compound isolated from the stem bark of Feretia apodanthera. The structure of feretoside was elucidated using 13C NMR spectroscopy, which is a powerful tool for determining the structure of organic compounds. This compound was identified alongside gardenoside, another iridoid, indicating the presence of these unique compounds in the plant species .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of feretoside, they do offer insights into the synthesis of related iron-containing compounds. For instance, the sonochemical synthesis of Fe(3)O(4)@SiO(2) nanoparticles demonstrates the use of ultrasound to control particle size and coating thickness, which could be relevant for the synthesis of complex iron-based structures . Similarly, the synthesis of a molecular ferric wheel [Fe(OMe)2(O2CCH2Cl)]10 shows the use of iron chloroacetate and ferric nitrate in methanol, which could potentially be applied to the synthesis of iron-containing organic compounds like feretoside .

Molecular Structure Analysis

The molecular structure of feretoside was determined using 13C NMR spectroscopy. This technique allows for the analysis of carbon atoms in a molecule, providing detailed information about the molecular framework. The structure determination of feretoside was based on the analysis of NMR spectra, which is a common method for elucidating the structures of organic compounds .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving feretoside. However, they do discuss the chemical behavior of iron in various contexts. For example, the dissolution of jarosite at different pH levels provides insights into the reactivity of iron sulfate minerals in acidic environments . This information could be indirectly relevant to understanding the reactivity of iron-containing organic compounds like feretoside.

Physical and Chemical Properties Analysis

The physical and chemical properties of feretoside are not directly discussed in the provided papers. However, the studies on iron-containing compounds and minerals offer some context. For example, the synthesis of mixed-valent iron MOFs and their sorption behavior provides information on the porosity and surface area of iron-based materials . The electrochemical properties of ferrocene-modified nucleosides give insights into the redox behavior of iron-containing organic molecules . These studies, while not specific to feretoside, contribute to a broader understanding of the physical and chemical properties of iron-related compounds.

Relevant Case Studies

The papers do not mention specific case studies related to feretoside. However, the research on iron-containing compounds, such as the synthesis and properties of ternary jarosites , the morphology of jarosite-group compounds , and the apoptosis-inducing activity of nucleoside analogues with an iron substructure , provide a context for understanding the potential applications and behaviors of iron-containing organic compounds like feretoside.

Applications De Recherche Scientifique

Cytoprotection

Le Férétoside agit comme un agent cytoprotecteur en induisant les protéines de choc thermique (HSP). Ces protéines jouent un rôle crucial dans la protection des cellules contre les conditions de stress . Le composé a montré une augmentation de l'expression du facteur de choc thermique 1 (HSF1), qui à son tour induit l'expression des HSP, offrant un effet protecteur sur les structures et les fonctions cellulaires en cas de stress .

Médecine traditionnelle

En médecine traditionnelle, en particulier dans les cultures d'Asie de l'Est, le this compound a été utilisé pour traiter l'hypertension, renforcer les muscles et les os, et aider à la récupération des fonctions hépatiques et rénales endommagées . Son utilisation en médecine traditionnelle souligne son potentiel pour des utilisations thérapeutiques modernes.

Induction du facteur de choc thermique 1

Le this compound a été identifié comme un inducteur du HSF1, un facteur de transcription qui régule l'expression des protéines de choc thermique . Cette induction est significative pour la recherche sur les mécanismes de réponse au stress et le développement de traitements pour les maladies où le mauvais repliement des protéines est un facteur.

Synthèse de nanoparticules

Bien que non directement lié au this compound, les principes de la synthèse verte utilisant des composés naturels peuvent être appliqués pour créer des nanoparticules avec le this compound. Ces nanoparticules pourraient avoir des applications dans les systèmes d'administration de médicaments, en particulier pour cibler des tissus ou des organes spécifiques avec des effets secondaires réduits .

Mécanisme D'action

Target of Action

Feretoside is a phenolic compound extracted from the barks of E. ulmoides . Its primary target is Heat Shock Factor 1 (HSF1) . HSF1 is a protein that in humans is encoded by the HSF1 gene. It plays a crucial role in the heat shock response, which is a cellular response to stress conditions such as heat, hypoxia, and heavy metals. HSF1 is responsible for the increased expression of heat shock proteins (HSPs) under these stress conditions .

Mode of Action

Feretoside acts as a HSP inducer . It increases the expression of HSF1 . The increased expression of HSF1 leads to the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to help in the proper folding of proteins and in the prevention of protein aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Feretoside is the heat shock response pathway . This pathway is activated under stress conditions and leads to the increased expression of heat shock proteins (HSPs). These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins .

Pharmacokinetics

It is known that feretoside is soluble in water, methanol, and ethanol , which suggests that it may have good bioavailability.

Result of Action

The activation of HSF1 by Feretoside and the subsequent upregulation of HSPs have a cytoprotective effect . HSPs help maintain cellular homeostasis under stress conditions by assisting in protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins . Therefore, the action of Feretoside can help protect cells from damage under stress conditions .

Action Environment

The action of Feretoside is influenced by the cellular environment. Stress conditions such as heat, hypoxia, and the presence of heavy metals can trigger the heat shock response, leading to the increased expression of HSF1 and HSPs . Therefore, the efficacy and stability of Feretoside may be influenced by these environmental factors.

Safety and Hazards

While specific safety and hazard information for Feretoside is not available in the current resources, it is generally recommended to handle it with care, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also advised to use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Propriétés

IUPAC Name |

methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGPLSDARZNMCW-LPGRTNKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950211 | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27530-67-2 | |

| Record name | Scandoside, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Feretoside and where is it found?

A1: Feretoside is an iridoid glycoside, a type of natural product found in various plants. It was first isolated from Feretia apodanthera [] and has also been found in other species like Borreria verticillata [], Eucommia ulmoides [], and Catalpol [].

Q2: How is the structure of Feretoside determined?

A2: The structure of Feretoside has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Specifically, 13C NMR has been used to characterize Feretoside and other iridoids []. Additionally, its absolute configuration was determined by chemical correlation to Catalpol, a compound with a previously established X-ray crystal structure [].

Q3: Does Feretoside exhibit any biological activity?

A3: While research on Feretoside is ongoing, some studies suggest potential biological activities. For example, Feretoside was identified as one of the iridoid glycosides present in Oldenlandia diffusa, a plant extract traditionally used in Chinese medicine, which exhibited inhibitory effects on LDL-oxidation []. This finding suggests Feretoside might possess antioxidant properties, but further investigation is needed to confirm and understand its mechanism of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)